![molecular formula C8H15NO3 B116119 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid CAS No. 142893-66-1](/img/structure/B116119.png)

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

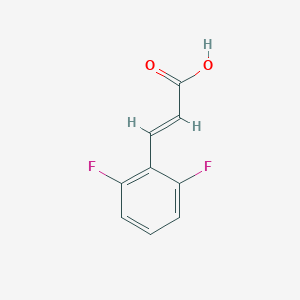

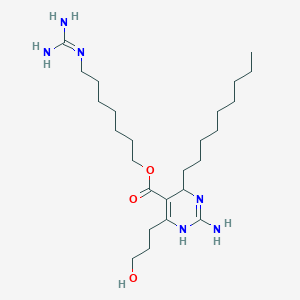

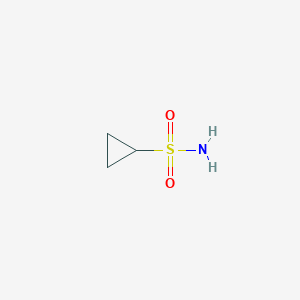

“2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known by several synonyms .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a total synthesis of a glandular secretion of the Civet Cat was achieved using tri-O-acetyl-D-glucal, a cheap and commercially available chiral building block . Another study reported a route to produce acetic acid from CO2, methanol, and H2, efficiently promoted by a Ru–Rh bimetallic catalyst .

Molecular Structure Analysis

The molecular structure of “2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

Aplicaciones Científicas De Investigación

Role in Catalytic Asymmetric Reactions

Chiral C2-symmetric NCN ligand with a morpholine derivative has been synthesized, leading to the formation of Pt(II)/Pd(II) pincer complexes. These complexes, particularly the Pt(II) complex, showed promising results as asymmetric catalysts in aldol and silylcyanation reactions, indicating the potential of morpholine derivatives in enhancing asymmetric catalysis (Yoon et al., 2006).

Contributions in Antitubercular and Antifungal Activities

Novel compounds involving the morpholine moiety demonstrated significant antitubercular and antifungal activities, suggesting the importance of these derivatives in developing new pharmacological treatments (Syed, Ramappa, & Alegaon, 2013).

Synthesis of Hexahydroindoles and Isoquinolinones

Acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids, when reacted with amines and further processed, lead to the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles and novel 5,8,9,10-tetrahydro-6H-indolo[2,1-a]isoquinolin-9-ones. This study showcases the role of morpholine derivatives in creating intricate and pharmacologically significant structures (Juma et al., 2009).

Inhibitory Properties Against Enzymes

Morpholine-derived Mannich bases showed inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, indicating the potential of these compounds in treating diseases related to enzyme dysfunction (Boy et al., 2020).

Development of Fluorophore for Biomedical Analysis

6-Methoxy-4-quinolone, a derivative from morpholine-structured compounds, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, showing great promise for applications in biomedical analysis (Hirano et al., 2004).

Propiedades

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYTGRCKMDKDV-KNVOCYPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B116048.png)

![Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate](/img/structure/B116060.png)